oNADH oNADH
Brand Name: Vulcanchem
CAS No.: 117017-91-1
VCID: VC1758713
InChI: InChI=1S/C21H25N7O14P2/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(32)16(31)13(41-21)8-39-44(36,37)42-43(34,35)38-7-12(5-29)40-14(6-30)27-3-1-2-11(4-27)19(23)33/h1-6,9-10,12-14,16-17,21,31-32H,7-8H2,(H5-,22,23,24,25,33,34,35,36,37)
SMILES: C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C=O)C(=O)N
Molecular Formula: C21H25N7O14P2
Molecular Weight: 661.4 g/mol

oNADH

CAS No.: 117017-91-1

Cat. No.: VC1758713

Molecular Formula: C21H25N7O14P2

Molecular Weight: 661.4 g/mol

* For research use only. Not for human or veterinary use.

oNADH - 117017-91-1

Specification

CAS No. 117017-91-1
Molecular Formula C21H25N7O14P2
Molecular Weight 661.4 g/mol
IUPAC Name [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2-[1-(3-carbamoylpyridin-1-ium-1-yl)-2-oxoethoxy]-3-oxopropyl] phosphate
Standard InChI InChI=1S/C21H25N7O14P2/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(32)16(31)13(41-21)8-39-44(36,37)42-43(34,35)38-7-12(5-29)40-14(6-30)27-3-1-2-11(4-27)19(23)33/h1-6,9-10,12-14,16-17,21,31-32H,7-8H2,(H5-,22,23,24,25,33,34,35,36,37)
Standard InChI Key YOGISXWKBVTORF-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C=O)C(=O)N
Canonical SMILES C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C=O)C(=O)N

Introduction

Molecular Structure and Physical Properties

The molecular architecture of oNADH features a complex arrangement of nucleotides, phosphate groups, and functional regions that enable its biochemical activity. Understanding these structural elements provides insight into the compound's biological function.

Structural Components

oNADH possesses a well-defined molecular structure consisting of several key components:

  • Two distinct nucleotide units: one containing an adenine base and another containing a nicotinamide base

  • Phosphate groups that connect the nucleotide components

  • A molecular weight of approximately 663.43 g/mol

The structural characteristics of oNADH are critical to its function, particularly the positioning of functional groups that participate in electron transfer reactions. This arrangement allows oNADH to serve as an effective electron carrier in various metabolic pathways.

Physical and Chemical Properties

From a physical chemistry perspective, oNADH demonstrates several notable properties:

  • Thermal sensitivity with decomposition occurring at temperatures exceeding 200°C

  • A standard reduction potential of approximately -0.32 V for the NAD/NADH redox couple, indicating its capacity to function as a strong electron acceptor

These properties directly influence the compound's stability and reactivity in biochemical environments. The thermal sensitivity suggests careful handling requirements in laboratory settings, while the reduction potential explains its critical role in cellular redox reactions.

Biochemical Functions and Metabolic Role

oNADH serves as a fundamental component in cellular metabolism, participating in numerous enzymatic reactions that drive essential biological processes.

Redox Activities

The primary biochemical function of oNADH involves its participation in oxidation-reduction (redox) reactions. As a coenzyme, it accepts electrons during metabolic processes, making it essential for adenosine triphosphate (ATP) production through oxidative phosphorylation. This electron acceptance capability is fundamental to energy generation in aerobic organisms.

The mechanism by which oNADH functions in these redox reactions involves specific interactions with enzyme binding sites, allowing for efficient electron transfer. This process enables the coupling of catabolic and anabolic pathways in the cell, essentially converting food energy into usable cellular energy.

Enzymatic Interactions

Research demonstrates that oNADH interacts with various enzymes, serving as a coenzyme in multiple metabolic pathways. One significant enzymatic interaction involves alcohol dehydrogenase (ADH), which plays a crucial role in ethanol metabolism. Studies have shown that nitric oxide can affect ADH activity by interacting with the enzyme's zinc/thiolate active center, potentially affecting NADH binding and function .

Table 1: Enzymatic Activity Assay Results for Coenzyme Specificity

Test conditionsHydroxylated product formation (nmol/min/mg)NADPH oxidation (nmol/min/mg)
No omission321 +/− 3534 +/− 14
− FAD22 +/− 12*
− NADPH**
− L-ornithine*11 +/− 1
−FAD + FMN**
− NADPH + NADH46 +/− 1*

*No detectable activity

This table demonstrates that while NADPH is the preferred electron donor for PvdA catalysis, substitution with NADH still resulted in detectable hydroxylated product formation (approximately 14% of full activity), suggesting some degree of functional overlap in certain enzymatic systems . This finding provides valuable insight into the specificity of nucleotide coenzymes in biological reactions.

Biosynthesis and Metabolism

The cellular synthesis and utilization of oNADH involve complex biochemical pathways regulated by multiple factors including substrate availability and cellular conditions.

Synthesis Pathways

oNADH can be synthesized through several biochemical pathways involving intricate enzymatic mechanisms. These processes are highly regulated within cells and depend on various factors including substrate concentration, enzyme availability, and cellular conditions such as pH and temperature. The complexity of these pathways reflects the central importance of maintaining appropriate levels of this critical coenzyme.

Metabolic Regulation

The metabolism of oNADH is tightly controlled to maintain cellular redox balance. Research has demonstrated that environmental factors and cellular signaling pathways influence both the production and consumption of reduced nicotinamide adenine dinucleotides. This regulation ensures that adequate levels of reducing equivalents are available for energy production while preventing excessive accumulation that could disrupt cellular homeostasis.

Research Applications

As a fundamental component in cellular metabolism, oNADH has become an important focus in various research fields, from fundamental biochemistry to advanced biomedical applications.

Biotechnology Applications

oNADH has several important applications in scientific research and biotechnology. These include its use as:

  • A coenzyme in enzyme activity assays

  • A component in cell-free protein synthesis systems

  • An indicator of metabolic activity in both in vitro and in vivo systems

  • A reagent for studying redox reactions and electron transport chains

These applications leverage the compound's natural role in biological systems to develop research tools and biotechnological processes.

Imaging and Analytical Techniques

Recent advances have enabled the use of NADH in sophisticated imaging techniques. Researchers have developed a coarse-grained NADH redox model that allows for the inference of electron transport chain (ETC) flux with subcellular resolution from fluorescence lifetime imaging microscopy (FLIM) measurements . This approach has been validated in mouse oocytes and human tissue culture cells under various experimental conditions.

The fluorescence properties of NADH make it particularly useful for monitoring metabolic states in living cells, as changes in the free/bound ratio of NADH can indicate shifts in cellular metabolism. These techniques have applications in basic research as well as potential diagnostic applications in medicine.

Inhibition and Regulation Mechanisms

Understanding the factors that inhibit or regulate oNADH-dependent processes provides insight into both normal cellular function and potential therapeutic interventions.

Inhibitory Factors

Research has identified several factors that can inhibit enzymes that utilize oNADH. For example, studies of alcohol dehydrogenase (ADH) have demonstrated that nitric oxide can inactivate this enzyme through specific interactions with its active site. This inhibition occurs through thiol oxidation, S-nitrosothiol formation, and zinc release, which correlate with inactivation of ADH .

Experiments have shown that this inhibitory effect is reversible, as treatment with dithiothreitol (DTT) followed by incubation with zinc chloride restored up to 70% of the original ADH activity . These findings suggest that certain enzyme inhibition mechanisms affect oNADH utilization without directly altering the coenzyme itself.

Methodological Approaches in oNADH Research

Research involving oNADH employs various experimental techniques to investigate its properties and functions. These methodological approaches enable researchers to gain insights into the compound's role in cellular metabolism.

Spectroscopic Methods

Spectroscopic techniques are widely used to study oNADH, taking advantage of its distinct absorption and fluorescence properties. These methods allow researchers to monitor changes in oNADH concentration during enzymatic reactions and cellular processes.

Recent advances include the development of fluorescence lifetime imaging techniques that allow for the visualization of NADH redox states within living cells with subcellular resolution . These approaches provide valuable information about metabolic processes in real-time, enabling deeper understanding of cellular energetics.

Enzyme Kinetics Studies

Detailed investigation of enzyme kinetics provides valuable information about how enzymes interact with oNADH as a coenzyme. Studies typically examine factors such as substrate specificity, reaction rates, and inhibition patterns.

For example, research on PvdA has utilized both NADPH oxidation assays and hydroxylation assays to determine enzyme specificity. These studies have revealed that while NADPH is the preferred electron donor, NADH can substitute with reduced efficiency (approximately 14% of full activity) . Such findings contribute to our understanding of the structural requirements for coenzyme recognition by various enzymes.

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